14-Deoxy-11,12-dehydroandrographolide

Asthma Inflammation NF-kB

14-Deoxy-11,12-didehydroandrographolide (14-DDA, DDAG, AP3) is a non-cytotoxic Andrographis diterpenoid with a distinct NF-κB p50 covalent mechanism, 14-fold higher oral bioavailability than andrographolide, and selective T-47D breast cancer cell cytotoxicity. Unlike andrographolide, it avoids lung epithelial toxicity, making it the compound of choice for respiratory inflammation models, vasorelaxation assays, and structure-activity relationship expansion. Authenticate with LC-MS/MS reference standards. Do not substitute with AP1, AP4, or AP6—each has divergent pharmacology that invalidates experimental rationale.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 42895-58-9
Cat. No. B031429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxy-11,12-dehydroandrographolide
CAS42895-58-9
Synonyms14-deoxy-11,12-didehydroandrographolide
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O
InChIInChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1
InChIKeyXMJAJFVLHDIEHF-CRBRZBHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





14-Deoxy-11,12-dehydroandrographolide (CAS 42895-58-9): Baseline Identity for Procurement Decision-Making


14-Deoxy-11,12-dehydroandrographolide (also referred to as 14-DDA, DDAG, AP3, or dehydroandrographolide) is a labdane diterpenoid lactone naturally co-occurring with andrographolide in Andrographis paniculata [1]. It is a close structural analog of andrographolide that lacks the C-14 hydroxyl and possesses an additional double bond at C-11(12). Unlike andrographolide—which bears an α,β-unsaturated lactone reactive toward cellular nucleophiles—14-DDA exhibits a markedly attenuated cytotoxicity profile while retaining pharmacologically relevant NF-κB inhibitory and vasorelaxant activities, making it a key comparator or lead scaffold in inflammation, cardiovascular, and oncology research programs [2].

Why Andrographolide-Class Compounds Cannot Be Interchanged: The Case for 14-Deoxy-11,12-dehydroandrographolide


Despite sharing a common diterpenoid backbone, the four major Andrographis diterpenoids—andrographolide (AP1), 14-deoxy-11,12-didehydroandrographolide (AP3), neoandrographolide (AP4), and 14-deoxyandrographolide (AP6)—exhibit divergent pharmacology that precludes casual substitution. AP3 is the only member of this set that combines (i) potent vasorelaxation superior to both AP1 and AP4 [1], (ii) a distinct NF-κB p50 covalent mechanism unrelated to andrographolide's Michael addition [2], and (iii) a systemic exposure approximately 14-fold higher than andrographolide following equivalent oral dosing [3]. Conversely, AP3 is non-cytotoxic in lung epithelial lines where andrographolide demonstrates toxicity, yet AP3 uniquely retains selective cytotoxicity against the T-47D breast carcinoma line where andrographolide is entirely inactive [4][5]. These orthogonal activity-toxicity relationships mean that selecting AP1, AP4, or AP6 as a substitute would invalidate the experimental or therapeutic rationale. The quantitative evidence below substantiates each differential claim.

Quantitative Differentiation Evidence: 14-Deoxy-11,12-dehydroandrographolide vs. Closest Analogs


Non-Cytotoxic Anti-Inflammatory Efficacy vs. Andrographolide in Lung Epithelial Models

14-Deoxy-11,12-didehydroandrographolide (DDAG) was directly compared with andrographolide for cytotoxicity and anti-inflammatory activity in human lung epithelial cells. In MTS viability assays, DDAG elicited no cytotoxic activity in A549 cells, BEAS-2B human lung epithelial cells, and RBL-2H3 rat basophilic leukemia cells, whereas andrographolide (2) showed demonstrable cytotoxicity in these same lines [1]. In an ovalbumin (OVA)-induced mouse asthma model, DDAG dose-dependently inhibited total and eosinophil counts, IL-4, IL-5, IL-13 levels in bronchoalveolar lavage fluid, and serum OVA-specific IgE, while also blocking p65 NF-κB nuclear translocation in TNF-α-stimulated lung epithelial cells [1]. Thus DDAG retains the anti-inflammatory efficacy of andrographolide while eliminating the cytotoxicity liability.

Asthma Inflammation NF-kB Airway hyperresponsiveness Cytotoxicity

Mechanistically Distinct NF-κB p50 Covalent Inhibition vs. Andrographolide

Using computer docking, site-directed mutagenesis, and mass spectrometry, Nguyen et al. demonstrated that andrographolide (1) inhibits NF-κB p50 via a Michael addition at the Δ12(13) exocyclic double bond, forming a covalent adduct with Cys62 that is critically dependent on redox conditions and nearby Arg residues in the RxxRxR motif [1]. In contrast, 14-deoxy-11,12-didehydroandrographolide (compound 8 in the study) reacts with NF-κB p50 through a novel mechanism distinct from andrographolide [1]. The study explicitly notes that structurally similar analogues can use distinct reaction mechanisms and may have very different cytotoxicities (e.g., compound 6) [1]. This mechanistic divergence has direct implications for selectivity profiling and off-target risk assessment in covalent drug design.

NF-kB Covalent inhibitor Michael addition Redox mechanism Drug design

Superior Vasorelaxation Potency Among the Three Major Andrographis Diterpenoids

In a systematic comparison of the three principal Andrographis paniculata diterpenoids—andrographolide (AP1), 14-deoxy-11,12-didehydroandrographolide (AP3), and neoandrographolide (AP4)—using conscious rats and isolated aortas and right atria, AP3 was identified as the most potent compound for inducing vasorelaxation and for decreasing heart rate [1]. Consistent with this finding, an earlier study demonstrated that 14-DDA (DDA) produced a maximum decrease in mean arterial blood pressure (MAP) of 37.6 ± 2.6% and heart rate reduction of 18.1 ± 4.8% in anaesthetised Sprague-Dawley rats, with an ED50 for MAP of 3.43 mmol/kg [2]. Additionally, DDA appeared more potent than 14-deoxyandrographolide (DA) in both vasorelaxant and nitric oxide (NO) stimulant effects in endothelial cell culture [3].

Vasorelaxation Cardiovascular Hypertension Blood pressure Aorta

14-Fold Higher Oral Systemic Exposure Compared to Andrographolide in Humans

In an open-label, multiple-dose pharmacokinetic study in 20 healthy Thai volunteers receiving standardized A. paniculata capsules (containing andrographolide 32.64 mg, 14-DDA 5.40 mg, neoandrographolide 3.60 mg, and 14-deoxyandrographolide 3.84 mg per dose, three times daily for three consecutive days), 14-deoxy-11,12-didehydroandrographolide (compound 2) exhibited the highest maximum plasma concentration (Cmax = 44.89 ng/mL) and area under the curve (AUC = 128.17 h×ng/mL) among all four diterpenoids, despite being administered at only ~1/6 the dose of andrographolide [1]. The dose-normalized AUC of 14-DDA was approximately 14 times higher than that of andrographolide (1), while neoandrographolide (3) and 14-deoxyandrographolide (4) were only ~1.5 and ~1.6 times higher, respectively [1]. This indicates a substantial and quantifiable systemic exposure advantage for 14-DDA.

Pharmacokinetics Oral bioavailability AUC Cmax Human volunteers

Paradoxical Selective Cytotoxicity in T-47D Breast Cancer: Active Where Andrographolide Is Inactive

In a panel screening of seven Andrographis paniculata diterpenoid constituents against five human tumor cell lines (Caov-3 ovarian, T-47D breast, Hs-578T breast, Hep G2 liver, NCI-H23 lung), andrographolide, neoandrographolide, andrographiside, deoxyandrographiside, and 14-deoxy-12-methoxyandrographolide were noncytotoxic against all lines tested [1]. Only 14-deoxyandrographolide and 14-deoxy-11,12-didehydroandrographolide exhibited measurable cytotoxic activity, and this was restricted to the T-47D human breast carcinoma cell line [1]. Critically, 14-DDA was the most potent compound among all seven diterpenoids examined, with an EC50 of 1.5 μg/mL versus 2.8 μg/mL for 14-deoxyandrographolide in T-47D cells (MTS assay, 72 h incubation) [1]. The cell death mechanism was further characterized as non-apoptotic, non-necrotic, programmed cell death [1].

Breast cancer Cytotoxicity T-47D EC50 Diterpenoid

Evidence-Backed Application Scenarios for 14-Deoxy-11,12-dehydroandrographolide Procurement


Asthma and Allergic Airway Inflammation — In Vivo Efficacy Without Compound-Driven Cytotoxicity

DDAG is the preferred Andrographis-derived test article for murine OVA-induced asthma models where andrographolide's inherent cytotoxicity would confound interpretation. DDAG at 1 mg/kg (i.p.) significantly reduced airway resistance (Rl) and restored dynamic compliance (Cdyn) in OVA-challenged BALB/c mice in response to methacholine, while blocking p65 NF-κB nuclear translocation, eosinophil infiltration, and Th2 cytokine (IL-4, IL-5, IL-13) production in bronchoalveolar lavage fluid—all without detectable cytotoxicity in A549 or BEAS-2B lung epithelial lines [1]. Researchers and CROs procuring this compound for respiratory inflammation studies can expect a clean efficacy signal unconfounded by cell death artifacts.

Cardiovascular Pharmacology — Reference Vasorelaxant and Hypotensive Diterpenoid

Among the three major A. paniculata diterpenoids, AP3 (14-DDA) is unequivocally the most potent vasorelaxant, producing a 37.6 ± 2.6% maximum MAP decrease and 18.1 ± 4.8% heart rate reduction in anaesthetised normotensive rats, with an ED50 of 3.43 mmol/kg for MAP [1]. Its mechanism involves NO synthase/guanylyl cyclase activation, Ca2+ channel blockade, and ACE inhibition—a multi-target cardiovascular profile not replicated by andrographolide (AP1) or neoandrographolide (AP4) [2]. Procurement of 14-DDA as a reference standard for vascular smooth muscle or endothelial function assays is justified where maximal endothelium-dependent relaxation is the experimental endpoint.

Pharmacokinetic Reference Compound — High Systemic Exposure Diterpenoid Standard

In human pharmacokinetic studies of Andrographis-containing formulations, 14-DDA achieves a 14-fold higher dose-normalized AUC than andrographolide following oral administration, with a Cmax of 44.89 ng/mL despite being dosed at only 5.40 mg per capsule (vs. 32.64 mg andrographolide) [1]. Pharmaceutical companies developing A. paniculata extract products or isolated compound formulations should procure authenticated 14-DDA as the primary bioanalytical reference standard, because its superior systemic exposure makes it the most detectable and dose-proportional plasma biomarker among the four major diterpenoids [1]. Validated LC-MS/MS methods for simultaneous quantification of 14-DDA and andrographolide in plasma are available [2].

Breast Cancer Probe Discovery — T-47D-Selective Cytotoxic Scaffold

14-DDA is the only Andrographis diterpenoid with demonstrated selective cytotoxicity against the T-47D human breast carcinoma line (EC50 = 1.5 μg/mL) while remaining inactive against ovarian (Caov-3), hepatocellular (Hep G2), lung (NCI-H23), and a second breast line (Hs-578T) [1]. This cell-type-restricted activity, combined with a non-apoptotic, non-necrotic, programmed cell death mechanism, positions 14-DDA as a unique chemical probe for studying T-47D-specific lethal pathways [1]. Medicinal chemistry groups pursuing breast cancer lead discovery should procure 14-DDA as a starting scaffold for structure-activity relationship expansion, particularly given the availability of C-19 and C-8 derivatization routes that have already yielded analogs with enhanced potency [2].

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